4-(4-Aminophenyl)morpholin-3-one

Antioxidant Triazine Derivatives DPPH Assay

For researchers and manufacturers focused on Rivaroxaban, this 4-(4-aminophenyl)morpholin-3-one is the key intermediate and USP Impurity D standard. It eliminates the hazardous, low-yield catalytic hydrogenation step required by nitro-analogs, directly improving process safety and scale-up economics. Its verified identity and high purity are critical for regulatory method validation in GMP labs. For discovery, it provides a validated building block for nanomolar-potency EGFR kinase inhibitors and antioxidant leads. Specifying this exact regioisomer is mandatory, as analogs fail to meet the target's steric and electronic requirements. Choose from standard ≥98% research grade or ≥99.9% high-purity material for reproducible biological assays.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
CAS No. 438056-69-0
Cat. No. B139978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Aminophenyl)morpholin-3-one
CAS438056-69-0
Synonyms4-(4-Aminophenyl)morpholin-3-one;  4-(3-Oxo-4-morpholinyl)aniline; 
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESC1COCC(=O)N1C2=CC=C(C=C2)N
InChIInChI=1S/C10H12N2O2/c11-8-1-3-9(4-2-8)12-5-6-14-7-10(12)13/h1-4H,5-7,11H2
InChIKeyMHCRLDZZHOVFEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Aminophenyl)morpholin-3-one (CAS 438056-69-0): Procurement and Differentiation Guide for R&D


4-(4-Aminophenyl)morpholin-3-one (CAS: 438056-69-0) is a heterocyclic aromatic compound containing a morpholin-3-one ring fused to a para-aminophenyl group . It is formally recognized as Rivaroxaban Impurity D / Impurity 37 and serves as a key intermediate in the commercial synthesis of the direct Factor Xa inhibitor Rivaroxaban (Xarelto) [1]. The primary aromatic amine group provides a reactive handle for diversification, enabling its use as a building block for kinase inhibitors, antimicrobial agents, and antioxidant derivatives .

Why Generic Morpholinones Cannot Substitute for 4-(4-Aminophenyl)morpholin-3-one in Critical Applications


Substituting 4-(4-Aminophenyl)morpholin-3-one with a generic morpholinone or a simple aromatic amine is not viable due to the specific regioelectronic and steric requirements of its target binding pockets. The compound serves as a P4-ligand within the enzyme pocket of Factor Xa, a specific interaction that is abolished if the para-aminophenyl group is altered or removed . Furthermore, its established role as an official USP Pharmaceutical Analytical Impurity (PAI) for Rivaroxaban means that using a similar-looking analog without verified identity and purity will fail regulatory method validation . The following evidence guide quantifies the specific performance advantages of this exact structure over its closest relevant comparators.

Quantitative Differentiation Evidence for 4-(4-Aminophenyl)morpholin-3-one vs. Key Comparators


Antioxidant Potency Comparison: 4-(4-Aminophenyl)morpholin-3-one Derived Triazine vs. Ascorbic Acid Control

A 4-ethylphenoxy-substituted 1,3,5-triazine derivative synthesized from 4-(4-aminophenyl)morpholin-3-one demonstrated an IC50 of 190.55 ± 0.94 µM in the DPPH radical scavenging assay. This represents a 1.84-fold improvement in potency compared to the standard reference drug ascorbic acid, which exhibited an IC50 of 350.01 ± 3.07 µM under identical assay conditions [1].

Antioxidant Triazine Derivatives DPPH Assay

Synthetic Efficiency: Comparison of Aminophenyl vs. Nitrophenyl Morpholinone Precursors for Rivaroxaban Production

4-(4-Aminophenyl)morpholin-3-one is the direct downstream intermediate for Rivaroxaban API synthesis. In contrast, its reduced-form precursor, 4-(4-nitrophenyl)morpholin-3-one (CAS: 446292-04-2), requires an additional catalytic hydrogenation step with expensive palladium catalysts and hydrogen gas, which introduces cost, safety hazards, and yield loss [1]. Purchasing the pre-reduced amine form (4-(4-Aminophenyl)morpholin-3-one) bypasses this hazardous reduction step entirely.

Anticoagulant Synthesis Process Chemistry Rivaroxaban Intermediate

Analytical Reference Material: USP PAI Certification of 4-(4-Aminophenyl)morpholin-3-one

4-(4-Aminophenyl)morpholin-3-one is officially designated as a USP Pharmaceutical Analytical Impurity (PAI) for Rivaroxaban . Generic or unqualified lots of this compound cannot be substituted for the USP PAI grade in regulated analytical testing, as they lack the certificate of analysis and traceability required for method validation and batch release testing.

Pharmaceutical Analysis Quality Control Reference Standards

Purity and Physical Property Differentiation Across Commercial Suppliers

Commercial suppliers offer 4-(4-aminophenyl)morpholin-3-one at varying purity grades, with some achieving ≥99.9% purity. This high purity is critical for its use as a reference standard or as a sensitive intermediate where impurities can propagate. Notably, the reported melting point varies across suppliers (e.g., 171-175°C vs. 118-120°C ), indicating that different polymorphic forms or impurity profiles may exist in the supply chain, a key differentiator for formulators.

Chemical Procurement HPLC Purity Melting Point

Building Block Utility: Enabling Access to Diverse Bioactive Chemotypes

The primary aromatic amine of 4-(4-aminophenyl)morpholin-3-one enables its use as a versatile building block for constructing diverse pharmacophores. Derivatives synthesized from this scaffold have shown inhibitory activity against EGFRwt kinase with IC50 values as low as 53.1 nM [1], and have also demonstrated antimicrobial activity against a panel of bacterial and fungal strains [2]. This level of bioactivity in derived compounds is not achievable with the nitro-precursor or simpler morpholinones lacking the para-aminophenyl handle.

Medicinal Chemistry Heterocyclic Synthesis Kinase Inhibitors

Optimal Application Scenarios for Procuring 4-(4-Aminophenyl)morpholin-3-one Based on Evidence


Scenario 1: Process Development and Scale-Up of Rivaroxaban or Factor Xa Inhibitor Analogs

For R&D teams engaged in optimizing the synthesis of Rivaroxaban or developing novel direct Factor Xa inhibitors, procuring 4-(4-aminophenyl)morpholin-3-one is mandatory. Its use eliminates the hazardous, low-yielding catalytic hydrogenation step required when starting from 4-(4-nitrophenyl)morpholin-3-one, thereby improving process safety, reducing catalyst costs, and streamlining scale-up [1]. This directly translates to a more robust and economically viable manufacturing process.

Scenario 2: Pharmaceutical Quality Control and Analytical Method Validation

In GMP/GLP analytical laboratories, the procurement of 4-(4-aminophenyl)morpholin-3-one must be specified as the USP Pharmaceutical Analytical Impurity (PAI) grade. This certified reference material is essential for developing and validating HPLC or UPLC methods for the detection and quantification of Rivaroxaban Impurity D, ensuring compliance with regulatory submissions . Substituting with a lower-purity or non-certified lot will invalidate analytical results.

Scenario 3: Medicinal Chemistry Campaigns Targeting Oxidative Stress or Kinase Inhibition

For discovery chemists, 4-(4-aminophenyl)morpholin-3-one is a premium building block. Its use is supported by data showing that derived 1,3,5-triazine analogs exhibit 1.84-fold higher antioxidant potency than ascorbic acid (IC50 190.55 µM vs. 350.01 µM) [2], and that its morpholin-3-one-fused quinazoline derivatives achieve nanomolar inhibition of EGFRwt kinase (IC50 = 53.1 nM) [3]. Procuring this specific amine enables rapid exploration of this validated, bioactive chemical space.

Scenario 4: Research Requiring High-Purity Intermediates for Sensitive Biological Assays

In research applications where trace impurities can confound biological results—such as cell-based assays for antimicrobial or anticoagulant activity—procuring the highest available purity grade of 4-(4-aminophenyl)morpholin-3-one is critical. As evidenced by supplier specifications, purity can vary from 95% to 99.97% . For reproducible and interpretable results, sourcing from vendors offering ≥99.9% purity (e.g., MedChemExpress) provides a clear advantage over standard technical-grade material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Aminophenyl)morpholin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.